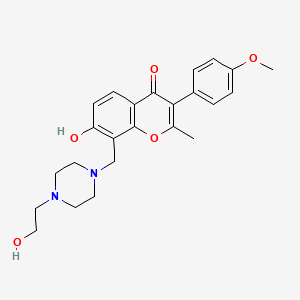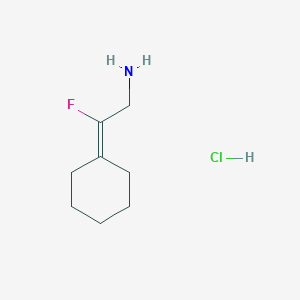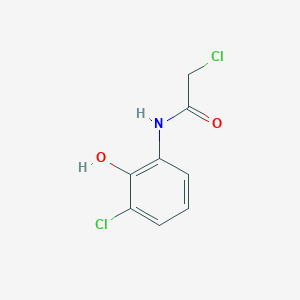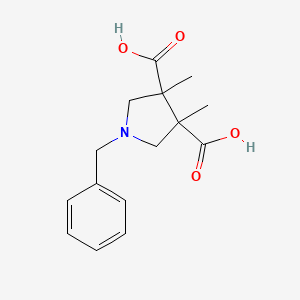
Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an amine group, a carboxylate group, and a tetrahydroquinazoline group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves multiple steps, each introducing a different part of the molecule. For example, the ethyl(m-tolyl)amino group could potentially be introduced through a reaction with 3-(Ethyl(m-tolyl)amino)propanenitrile .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The structure would likely be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the amine group could participate in acid-base reactions, while the carboxylate group could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and the amine could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Tetrahydroquinoline Derivatives : Tetrahydroquinoline derivatives have been synthesized through reactions involving acetylenedicarboxylate with amines and further hydrolyzed to yield products with potential for further chemical manipulation and study. These synthetic pathways highlight the versatility of tetrahydroquinoline structures in chemical synthesis (Iwanami et al., 1964).
Molecular and Crystal Structures : The molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been established by X-ray structural analysis, demonstrating the importance of structural analysis in understanding the properties of such compounds (Rudenko et al., 2012).
Biological Activities and Applications
Antibacterial Activities of Quinolones : Studies on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have shown that certain substituents at the 7-position, including heterocyclic rings, enhance in vitro antibacterial activity, particularly against Gram-positive organisms. This suggests potential applications in developing new antibacterial agents (Cooper et al., 1990).
Chitin Synthase Inhibitors : Novel quinazoline-2,4-diones conjugated with different amino acids have been designed and synthesized as potential chitin synthase inhibitors, indicating applications in antifungal research and agriculture (Noureldin et al., 2018).
Anticancer Activity : Synthesis of new quinoline and quinazoline derivatives has been explored for potential anticancer activity, with some compounds demonstrating significant effects against breast cancer cell lines. This highlights the relevance of such structures in medicinal chemistry for cancer research (Gaber et al., 2021).
Antimicrobial Agents : New quinazolines have been synthesized and characterized for their potential as antimicrobial agents, showing efficacy against various bacterial and fungal pathogens (Desai et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-aminohexanoic acid, followed by the coupling of the resulting intermediate with N-(3-bromo-propyl)-N-ethyl-m-toluidine. The final step involves the esterification of the carboxylic acid group with methyl alcohol.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "6-aminohexanoic acid", "N-(3-bromo-propyl)-N-ethyl-m-toluidine", "Methyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-aminohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 3-(6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Coupling of the intermediate from step 1 with N-(3-bromo-propyl)-N-ethyl-m-toluidine in the presence of a coupling agent such as DCC or EDC to form the compound 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Esterification of the carboxylic acid group in the compound from step 2 with methyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, 'Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS-Nummer |
896386-21-3 |
Molekularformel |
C28H36N4O5 |
Molekulargewicht |
508.619 |
IUPAC-Name |
methyl 3-[6-[3-(N-ethyl-3-methylanilino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C28H36N4O5/c1-4-31(22-11-8-10-20(2)18-22)16-9-15-29-25(33)12-6-5-7-17-32-26(34)23-14-13-21(27(35)37-3)19-24(23)30-28(32)36/h8,10-11,13-14,18-19H,4-7,9,12,15-17H2,1-3H3,(H,29,33)(H,30,36) |
InChI-Schlüssel |
QLBBRNKSVPPMHB-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC(=C3)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2649713.png)

![2-((difluoromethyl)thio)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2649716.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649718.png)
![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)

![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)